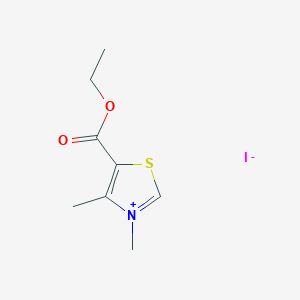
Phosphorodicyanidothious acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodicyanidothious acid is a unique organophosphorus compound characterized by the presence of phosphorus, sulfur, and cyanide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphorodicyanidothious acid typically involves the reaction of phosphorus trichloride with thiourea and potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
PCl3+SC(NH2)2+2KCN→P(SCN)2+2KCl+NH4Cl
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Phosphorodicyanidothious acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorodicyanidothious oxide.
Reduction: Reduction reactions can convert it into phosphorodicyanidothious hydride.
Substitution: The cyanide groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphorodicyanidothious oxide.
Reduction: Phosphorodicyanidothious hydride.
Substitution: Various substituted phosphorodicyanidothious derivatives.
科学的研究の応用
Phosphorodicyanidothious acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of phosphorodicyanidothious acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved include the inhibition of key metabolic processes and the disruption of cellular functions.
類似化合物との比較
Similar Compounds
Phosphorothioic acid: Similar in structure but lacks the cyanide groups.
Phosphorodithioic acid: Contains two sulfur atoms instead of cyanide groups.
Phosphorocyanidic acid: Contains cyanide groups but lacks sulfur.
Uniqueness
Phosphorodicyanidothious acid is unique due to the presence of both sulfur and cyanide groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications, distinguishing it from other similar compounds.
特性
CAS番号 |
105666-73-7 |
|---|---|
分子式 |
C2HN2PS |
分子量 |
116.08 g/mol |
IUPAC名 |
dicyanophosphinothious acid |
InChI |
InChI=1S/C2HN2PS/c3-1-5(6)2-4/h6H |
InChIキー |
RLLHALFGGNRSEQ-UHFFFAOYSA-N |
正規SMILES |
C(#N)P(C#N)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


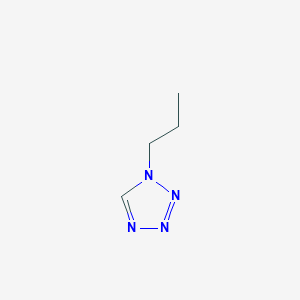
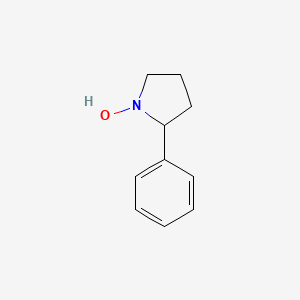
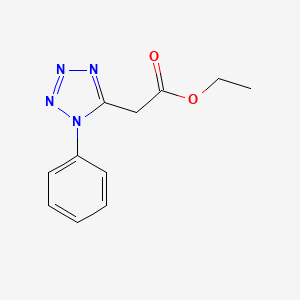

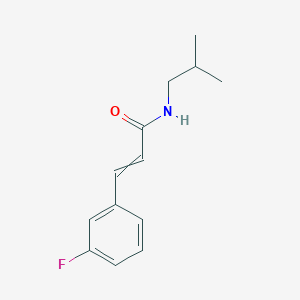
![(6aR,10aR)-7,9-dimethyl-4-pentyl-6,6a,8,10a-tetrahydroindolo[4,3-fg]quinoline;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B14332720.png)
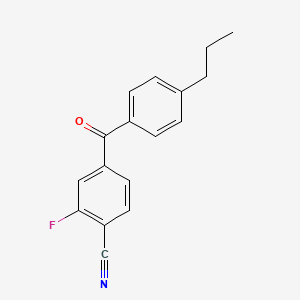
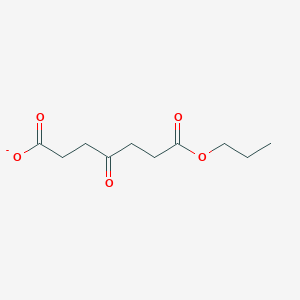
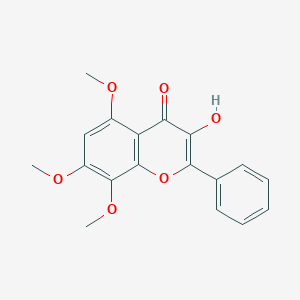
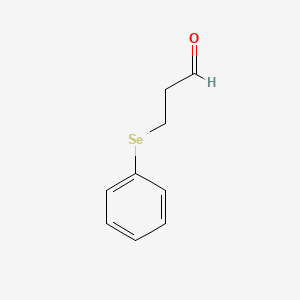
![2-(Benzenesulfinyl)-3-phenyl-2-[2-(phenylsulfanyl)ethyl]oxirane](/img/structure/B14332752.png)
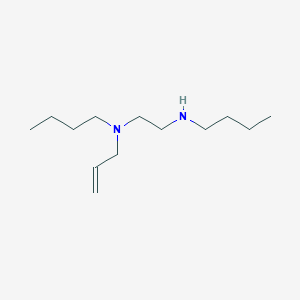
![3-Methyl-6-(4-methylphenyl)-5-nitrosoimidazo[2,1-b][1,3]thiazole](/img/structure/B14332760.png)
